2-METHYL-1-[(5-METHYL-1,3,4-OXADIAZOL-2-YL)METHYL]PIPERIDINE 2-METHYL-1-[(5-METHYL-1,3,4-OXADIAZOL-2-YL)METHYL]PIPERIDINE
Brand Name: Vulcanchem
CAS No.: 1223352-50-8
VCID: VC7049958
InChI: InChI=1S/C10H17N3O/c1-8-5-3-4-6-13(8)7-10-12-11-9(2)14-10/h8H,3-7H2,1-2H3
SMILES: CC1CCCCN1CC2=NN=C(O2)C
Molecular Formula: C10H17N3O
Molecular Weight: 195.266

2-METHYL-1-[(5-METHYL-1,3,4-OXADIAZOL-2-YL)METHYL]PIPERIDINE

CAS No.: 1223352-50-8

Cat. No.: VC7049958

Molecular Formula: C10H17N3O

Molecular Weight: 195.266

* For research use only. Not for human or veterinary use.

2-METHYL-1-[(5-METHYL-1,3,4-OXADIAZOL-2-YL)METHYL]PIPERIDINE - 1223352-50-8

Specification

CAS No. 1223352-50-8
Molecular Formula C10H17N3O
Molecular Weight 195.266
IUPAC Name 2-methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole
Standard InChI InChI=1S/C10H17N3O/c1-8-5-3-4-6-13(8)7-10-12-11-9(2)14-10/h8H,3-7H2,1-2H3
Standard InChI Key VSBDXGGKWNBICL-UHFFFAOYSA-N
SMILES CC1CCCCN1CC2=NN=C(O2)C

Introduction

2-METHYL-1-[(5-METHYL-1,3,4-OXADIAZOL-2-YL)METHYL]PIPERIDINE is a synthetic organic compound featuring a piperidine core substituted with a methyl group and a 5-methyl-1,3,4-oxadiazole moiety linked via a methylene bridge. The structure combines the pharmacologically significant piperidine ring with an oxadiazole heterocycle, which is often associated with bioactivity in medicinal chemistry.

Synthesis Pathway

The synthesis of 2-METHYL-1-[(5-METHYL-1,3,4-OXADIAZOL-2-YL)METHYL]PIPERIDINE typically involves:

  • Formation of the Oxadiazole Core:

    • The oxadiazole ring is synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

  • Attachment to the Piperidine Ring:

    • The oxadiazole moiety is linked to the piperidine core via a methylene bridge using alkylation reactions.

  • Final Functionalization:

    • Introduction of methyl groups on both the piperidine and oxadiazole rings is achieved through selective alkylation techniques.

Applications in Medicinal Chemistry

Compounds containing the 1,3,4-oxadiazole motif are known for their wide range of biological activities:

  • Antimicrobial Activity:

    • Oxadiazoles exhibit antibacterial and antifungal properties due to their ability to interfere with microbial enzymes .

  • CNS Activity:

    • Piperidine derivatives are often explored for their effects on the central nervous system (CNS), including potential roles as neurotransmitter modulators or enzyme inhibitors .

  • Anticancer Potential:

    • The oxadiazole group has been linked to antitumor activity in various studies, making it a valuable scaffold for anticancer drug design .

Physical and Spectroscopic Characterization

TechniqueObserved Data
NMR (1H and 13C)Distinct signals corresponding to piperidine protons and oxadiazole carbons
Mass SpectrometryMolecular ion peak consistent with C10H17N3O
IR SpectroscopyCharacteristic peaks for C=N stretching in the oxadiazole ring (~1600 cm⁻¹)

These techniques confirm the structural integrity of the compound and its functional groups.

Potential Research Directions

  • Drug Discovery:

    • Further exploration of its pharmacokinetics and pharmacodynamics to assess therapeutic potential.

  • Material Science Applications:

    • Use in designing advanced materials due to its heterocyclic structure.

  • Structure-Activity Relationship (SAR) Studies:

    • Modifications on the piperidine or oxadiazole rings could yield derivatives with enhanced biological activity.

This compound represents an intriguing intersection of heterocyclic chemistry and medicinal applications, warranting further investigation into its properties and uses across scientific disciplines.

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